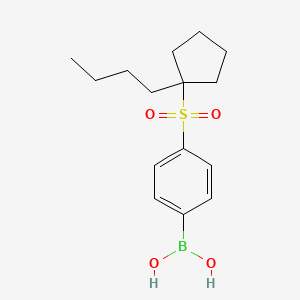

(4-((1-Butylcyclopentyl)sulfonyl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

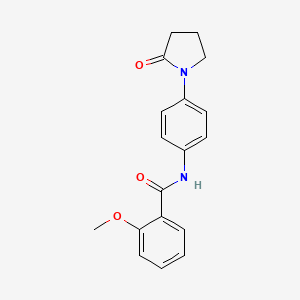

“(4-((1-Butylcyclopentyl)sulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H23BO4S . It has a molecular weight of 310.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BO4S/c1-2-3-10-15(11-4-5-12-15)21(19,20)14-8-6-13(7-9-14)16(17)18/h6-9,17-18H,2-5,10-12H2,1H3 . This indicates that the compound has a boronic acid group attached to a phenyl ring, which is further substituted with a butylcyclopentylsulfonyl group.Physical And Chemical Properties Analysis

This compound is stored in an inert atmosphere at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Boronic Acid Catalysis

Boronic acids, recognized for their versatility in transition metal-catalyzed transformations, also play a crucial role as catalysts in organic reactions. Their ability to form reversible covalent bonds with hydroxy groups enables the activation of these groups under mild conditions, facilitating various electrophilic and nucleophilic reactions. This aspect of boronic acid catalysis (BAC) has been exploited in the formation of amides, cycloadditions, and conjugate additions, alongside the activation of alcohols to form carbocation intermediates for selective Friedel-Crafts-type reactions. The use of boronic acids for such catalytic purposes showcases their importance in driving efficient, atom-economical organic transformations (D. Hall, 2019).

Organic Synthesis Applications

Boronic acids are pivotal in the development of novel synthetic methodologies, including the nickel(II)-catalyzed sulfination of aryl and heteroaryl boronic acids. This approach efficiently converts boronic acids into corresponding sulfinate salts, which can be further elaborated into valuable sulfonyl-containing groups like sulfones and sulfonamides. Such methodologies offer practical, scalable options for synthesizing pharmaceutically relevant compounds, highlighting the broad utility of boronic acids in organic synthesis (Pui Kin Tony Lo et al., 2019).

Advances in Material Science

In material science, boronic acids have facilitated the development of innovative materials, such as water-soluble, aminoacyl/dipeptidyl sulfonamides with significant intraocular pressure-lowering properties. This application is particularly relevant in creating therapeutic agents for conditions like glaucoma, where boronic acid derivatives serve as key components in drug design due to their biochemical reactivity and binding capabilities (A. Scozzafava et al., 1999).

作用機序

特性

IUPAC Name |

[4-(1-butylcyclopentyl)sulfonylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4S/c1-2-3-10-15(11-4-5-12-15)21(19,20)14-8-6-13(7-9-14)16(17)18/h6-9,17-18H,2-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPILRDGPFBJNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)C2(CCCC2)CCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2743100.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)

![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)

![N-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2743118.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2743120.png)

![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)